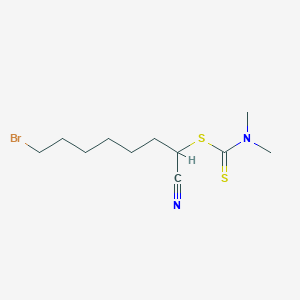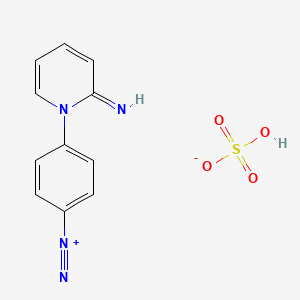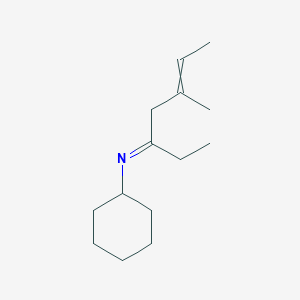![molecular formula C11H12N4O B14590391 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-82-2](/img/structure/B14590391.png)
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidin-5(8H)-one derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling cascade and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Act as inhibitors of cyclin-dependent kinases.
Pyrido[2,3-d]pyrimidin-7-ones: Effective in treating arthritis, hepatitis C, and type II diabetes.
Uniqueness
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one stands out due to its unique pyrrolidine substitution, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects .
Properties
CAS No. |
61452-82-2 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O/c16-9-3-4-12-10-8(9)7-13-11(14-10)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,12,13,14,16) |
InChI Key |
OBOIPQPGJPZQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=O)C=CNC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)



![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)

